2-Chlorocyclohexanol

Übersicht

Beschreibung

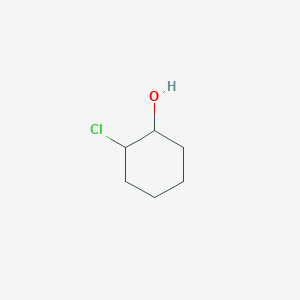

2-Chlorocyclohexanol is an organic compound with the molecular formula C₆H₁₁ClO and a molecular weight of 134.604 g/mol . It is a chlorinated derivative of cyclohexanol, where a chlorine atom is substituted at the second position of the cyclohexanol ring. This compound exists in two stereoisomeric forms: cis and trans . It is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

2-Chlorocyclohexanol can be synthesized through the reaction of cyclohexene with hypochlorous acid. The procedure involves the following steps :

-

Preparation of Hypochlorous Acid Solution:

- Dissolve 25 g of mercuric chloride in 500 cc of water in a 5-liter flask.

- Add 800 g of cracked ice to the solution.

- Add a cold solution of 190 g of sodium hydroxide in 500 cc of water.

- Pass a rapid stream of chlorine into the mixture, keeping the temperature below 5°C, until the yellow precipitate of mercuric oxide disappears.

- Add 1600 cc of cold nitric acid (1.5 N) slowly with stirring.

-

Reaction with Cyclohexene:

- Place 123 g (1.5 moles) of cyclohexene in a 5-liter round-bottomed flask equipped with a mechanical stirrer.

- Add one-fourth of the calculated amount of hypochlorous acid solution to the flask, keeping the temperature between 15°C and 20°C, and stir vigorously.

- Continue adding the hypochlorous acid solution in portions until the reaction is complete, as indicated by the potassium iodide test.

-

Isolation of this compound:

- Saturate the solution with salt and distill with steam.

- Separate the oily layer from the distillate and extract the aqueous layer with ether.

- Dry the ether extract with anhydrous sodium sulfate and remove the ether by distillation.

- Distill the product under reduced pressure to obtain this compound.

Industrial Production Methods:

Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

2-Chlorocyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chlorocyclohexanone.

Reduction: It can be reduced to form cyclohexanol.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.

Major Products:

Oxidation: 2-Chlorocyclohexanone.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexanols, depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chlorocyclohexanol serves as a valuable intermediate in organic synthesis. It can be transformed into various functionalized compounds through different chemical reactions.

1.1. Synthesis of Cyclohexanones

One notable application is the conversion of this compound to cyclohexanones. When treated with sodium hydroxide (NaOH), it yields 1,2-epoxycyclohexane, showcasing its utility in synthesizing cyclic ethers and ketones. The mechanism involves nucleophilic substitution where the hydroxide ion attacks the electrophilic carbon bearing the chlorine atom, facilitating the formation of an epoxide .

1.2. Chiral Auxiliary in Asymmetric Synthesis

This compound is also employed as a chiral auxiliary in asymmetric synthesis. Its derivatives can control stereochemistry during reactions, enhancing the selectivity for desired products. For instance, trans-2-chlorocyclohexanol has been utilized in the synthesis of complex molecules, including natural products and pharmaceuticals .

Pharmaceutical Applications

The compound's structural characteristics make it significant in pharmaceutical chemistry.

2.1. Drug Development

Research indicates that derivatives of this compound exhibit potential as anti-inflammatory agents and COX-2 inhibitors. In vitro studies have shown that these derivatives can effectively inhibit COX-2 activity, suggesting their potential use in developing new anti-inflammatory drugs .

2.2. Antimicrobial Activity

Some studies have reported the antimicrobial properties of this compound and its derivatives against various bacterial strains, indicating its potential application in developing antimicrobial agents .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-chlorocyclohexanol involves its interaction with molecular targets and pathways in biological systems. It can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The specific molecular targets and pathways depend on the context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Cyclohexanol: The parent compound without the chlorine substitution.

2-Bromocyclohexanol: A brominated analog of 2-chlorocyclohexanol.

2-Iodocyclohexanol: An iodinated analog of this compound.

Comparison:

Cyclohexanol: Lacks the chlorine atom, resulting in different reactivity and chemical properties.

2-Bromocyclohexanol: Similar reactivity but with a bromine atom, which is larger and more polarizable than chlorine.

2-Iodocyclohexanol: Similar reactivity but with an iodine atom, which is even larger and more polarizable than bromine.

This compound is unique due to the presence of the chlorine atom, which influences its reactivity and chemical properties, making it useful in specific synthetic applications and research contexts.

Biologische Aktivität

2-Chlorocyclohexanol is a chlorinated alcohol that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound.

Chemical Structure and Properties

This compound can exist in two stereoisomeric forms: cis-2-chlorocyclohexanol and trans-2-chlorocyclohexanol . The trans isomer is characterized by a chlorine atom and a hydroxyl group positioned at the second carbon in a trans configuration, which influences its physical and chemical properties, including solubility and reactivity with biological membranes.

| Isomer | Structure | Unique Features |

|---|---|---|

| Cis-2-Chlorocyclohexanol | Chlorine and hydroxyl groups are cis | Different reactivity due to steric hindrance |

| Trans-2-Chlorocyclohexanol | Chlorine and hydroxyl groups are trans | Enhanced biological activity; better solubility |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of chlorinated chalcones, which include this compound, showed enhanced antibacterial effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds were more effective than their non-chlorinated counterparts .

- Mechanism of Action : The presence of the chlorine atom appears to enhance the interaction of these compounds with lipid membranes, disrupting bacterial cell integrity and leading to cell death. This is supported by fluorescence quenching assays that showed strong interactions with lipid bilayers .

Antiproliferative Effects

The antiproliferative activity of this compound has been observed in cancer cell lines. Specifically, studies targeting breast cancer cells (MDA-MB-231) showed that chlorinated derivatives exhibited higher cytotoxicity compared to non-chlorinated versions. The presence of chlorine was found to significantly improve the pharmacological potential of these compounds, suggesting that they could be further explored as anticancer agents .

Case Studies

- Antibacterial Efficacy : A case study evaluated the antibacterial activity of various chlorinated compounds, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that this compound had a lower MIC than several conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.

- Cytotoxicity in Cancer Research : Another study focused on the effects of trans-2-chlorocyclohexanol on human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant effects noted at concentrations as low as 10 µM. This suggests a promising avenue for further research into its use in cancer therapeutics.

Eigenschaften

IUPAC Name |

2-chlorocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEWDMNOXFGGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871167 | |

| Record name | 2-Chlorocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-86-0 | |

| Record name | 2-Chlorocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chlorocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.